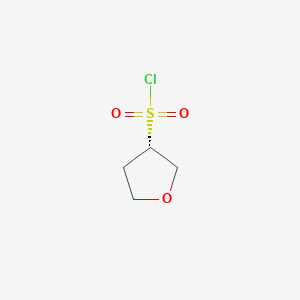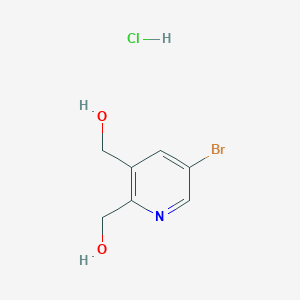
(5-Bromopyridine-2,3-diyl)dimethanol hydrochloride
Vue d'ensemble
Description
(5-Bromopyridine-2,3-diyl)dimethanol hydrochloride is a chemical compound with the molecular formula C7H9BrClNO2 and a molecular weight of 254.51 . It is available for purchase from various chemical suppliers .
Molecular Structure Analysis
The InChI code for (5-Bromopyridine-2,3-diyl)dimethanol is 1S/C7H8BrNO2/c8-6-1-5(3-10)7(4-11)9-2-6/h1-2,10-11H,3-4H2 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.Applications De Recherche Scientifique
Synthesis and Chemical Properties
- A study by Abboud et al. (2010) discusses the synthesis of polyhalogenated 4,4'-bipyridines, starting from dihalopyridines including 2-chloro-5-bromopyridine. This process involves a mechanism based on ortholithiation using either LDA or t-BuLi bases (Abboud et al., 2010).
- A research by Sprouse et al. (1984) focuses on the photophysical effects of metal-carbon sigma bonds in ortho-metalated complexes of iridium(III) and rhodium(III), where 2-phenylpyridine and benzo(h)quinoline are used. These compounds exhibit unique absorption and emission properties (Sprouse et al., 1984).
Applications in Organic Chemistry
- D’hooghe et al. (2008) explore the reduction of 5-(bromomethyl)-1-pyrrolinium bromides to 2-(bromomethyl)pyrrolidines, followed by a transformation into piperidin-3-ones using an unprecedented ring expansion-oxidation protocol. This showcases a novel method for the synthesis of complex organic structures (D’hooghe et al., 2008).
- Taylor and Kan (1963) detail the photochemical dimerization of 2-aminopyridines and 2-pyridones, a process important for creating specific chemical structures with unique properties (Taylor & Kan, 1963).
Coordination Chemistry and Complex Formation
- Yih et al. (2009) discuss the nitrogen-assisted triphenylphosphine displacement in palladium(II) complexes. They show how 2-bromo-3-hydroxypyridine and 3-amino-2-bromopyridine react with Pd(PPh3)4 to produce palladium complexes with unique structures and properties (Yih et al., 2009).
Miscellaneous Applications
- Research by Schwab et al. (2002) outlines the preparation of 5-brominated and 5,5'-dibrominated 2,2'-bipyridines and 2,2'-bipyrimidines, highlighting their use in the preparation of metal-complexing molecular rods (Schwab et al., 2002).
Propriétés
IUPAC Name |
[5-bromo-2-(hydroxymethyl)pyridin-3-yl]methanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO2.ClH/c8-6-1-5(3-10)7(4-11)9-2-6;/h1-2,10-11H,3-4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGZZPLHLBIDOLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1CO)CO)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Bromopyridine-2,3-diyl)dimethanol hydrochloride | |
CAS RN |
1356108-96-7 | |
| Record name | 2,3-Pyridinedimethanol, 5-bromo-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1356108-96-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Dimethyl [(pyridin-2-yl)methyl]propanedioate](/img/structure/B1651818.png)
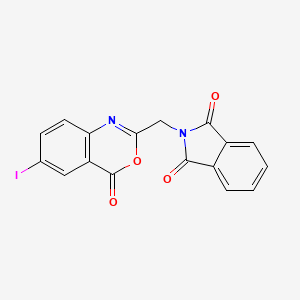

![N-[4-[(Z)-2-cyano-2-(4-nitrophenyl)ethenyl]phenyl]acetamide](/img/structure/B1651823.png)


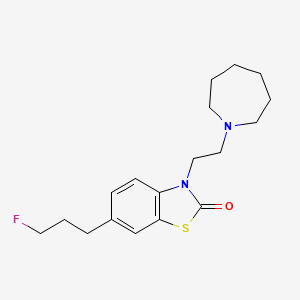

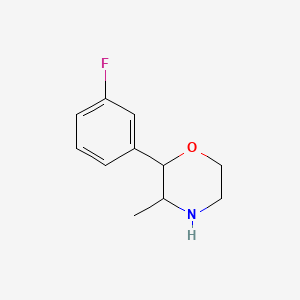
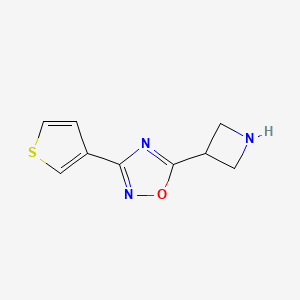
![1-[1-(3-Ethylpentanoyl)azetidin-3-yl]-2-methylpiperidine](/img/structure/B1651835.png)
